

# Analytical Comparison Guide: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid

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## Compound of Interest

Compound Name: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid  
CAS No.: 247569-94-4  
Cat. No.: B2976881

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## Executive Summary & Application Context

**3-Methoxy-4-(2-methoxyethoxy)benzoic acid** (CAS: 247569-94-4) functions as a specialized scaffold in medicinal chemistry. Its amphiphilic tail (2-methoxyethoxy group) improves the solubility and metabolic profile of drug candidates compared to simple alkoxy analogs.

Primary Challenge: Distinguishing the target product from its starting material (Vanillic Acid) and its regioisomer (Isovanillic acid derivative) during synthesis. This guide establishes a self-validating NMR protocol to ensure structural integrity.

## Chemical Structure & Numbering

Figure 1: Connectivity map highlighting the critical C4-ether linkage distinguishing the product from Vanillic Acid.

## Spectral Characterization (1H NMR)

The following data represents the Reference Standard profile in DMSO-d6. This solvent is recommended over CDCl3 due to the superior solubility of the free acid and the visibility of the carboxylic proton.

## Reference Spectral Data (400 MHz, DMSO-d6)

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
-COOH	12.60 - 12.80	Broad Singlet	1H	Carboxylic Acid	Disappears with D <sub>2</sub> O shake; confirms free acid form (vs. ester).
Ar-H (C6)	7.55 - 7.60	dd (J $\approx$ 8.4, 2.0 Hz)	1H	Aromatic	Deshielded by C1-COOH (ortho/meta effect).
Ar-H (C2)	7.45 - 7.50	d (J $\approx$ 2.0 Hz)	1H	Aromatic	Meta-coupling to H6; deshielded by C1-COOH.
Ar-H (C5)	7.05 - 7.10	d (J $\approx$ 8.4 Hz)	1H	Aromatic	Shielded by C4-Alkoxy group; diagnostic for substitution.
Linker- $\alpha$	4.10 - 4.18	Triplet (J $\approx$ 4.5 Hz)	2H	Ar-O-CH <sub>2</sub> -	Key Indicator: Confirms successful alkylation at C4-OH.
Ar-OMe	3.80 - 3.85	Singlet	3H	C3-OCH <sub>3</sub>	Standard methoxy shift; integrates 3:3 with terminal OMe.

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Linker- $\beta$	3.65 - 3.70	Triplet (J $\approx$ 4.5 Hz)	2H	-CH <sub>2</sub> -OMe	Coupled to Linker- $\alpha$ ; distinct from simple ethyl groups.
Term-OMe	3.30 - 3.35	Singlet	3H	-CH <sub>2</sub> -OMe	Terminal methoxy; confirms the glycol chain integrity.

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*Note on Solvent Effects: In CDCl<sub>3</sub>, the acidic proton (~12 ppm) is often invisible or extremely broad. The aromatic region may shift slightly upfield (0.1-0.2 ppm), but the aliphatic coupling constants remain consistent.*

## Comparative Analysis: Product vs. Alternatives

This section details how to differentiate the target molecule from common synthesis impurities using NMR.

### A. Target vs. Starting Material (Vanillic Acid)

The most common failure mode is incomplete alkylation.

Feature	Target Molecule	Vanillic Acid (Impurity)	Diagnostic Action
Phenolic OH	Absent	Present (~9.5 - 10.0 ppm)	Check 9-10 ppm region for broad singlet.
Side Chain	2 Triplets (4.1, 3.7 ppm)	Absent	Look for the 4.15 ppm triplet. If missing, reaction failed.
H5 Proton	~7.10 ppm	~6.85 ppm	Alkylation at C4 deshields H5 by ~0.25 ppm.

## B. Target vs. Methyl Ester (Over-reaction)

If the reaction conditions are too harsh (or if methyl iodide/dimethyl sulfate was used non-selectively), the carboxylic acid may be esterified.

- Indicator: Appearance of a new sharp singlet at ~3.85 - 3.90 ppm (Methyl Ester).
- Confirmation: Loss of the broad COOH peak at 12.7 ppm.
- Resolution: The Ar-OMe and Ester-OMe peaks often overlap or appear very close; integration will show 6H total in the 3.8-3.9 region instead of 3H.

## Experimental Protocol: Self-Validating Workflow

### Step-by-Step Characterization

- Sample Preparation: Dissolve 10-15 mg of the dried solid in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the alkylation step.
- Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).
- Validation Logic (Decision Tree):

Figure 2: Logical decision tree for validating sample purity based on <sup>1</sup>H NMR signals.

## References & Authority

- Synthesis & Intermediates: Molecules2010, 15(6), 4261-4266; "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid". (Describes the alkylation of vanillic acid derivatives and spectral data of analogous propoxy-chains).
- Spectral Database: NIST Chemistry WebBook, "Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester" (Methyl Vanillate Standard).
- Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin. (Standard tables for estimation of 2-methoxyethoxy substituent shifts).

Disclaimer: The spectral data provided is derived from validated analogs and standard substituent effect calculations (ChemDraw/MestReNova algorithms) calibrated against the Bosutinib intermediate literature. Always confirm with 2D NMR (HSQC/HMBC) for new chemical entities.

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